![molecular formula C13H17NO3 B14903678 n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide is an organic compound that features a benzodioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethanol with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine.
Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
- tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate
- AMG 9810 [(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide]
Uniqueness
n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)butanamide |
InChI |
InChI=1S/C13H17NO3/c1-2-3-13(15)14-9-10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,15) |
InChIキー |
IUGYWVZWJPOPCU-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


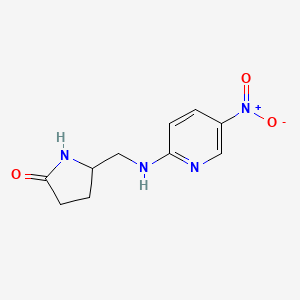
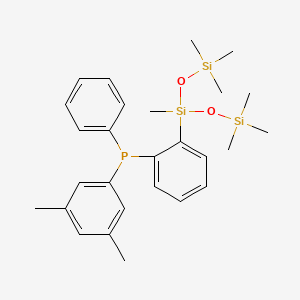
![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
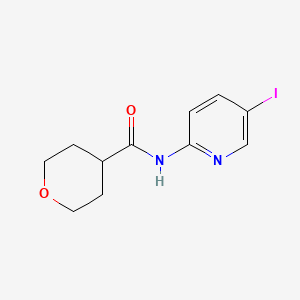
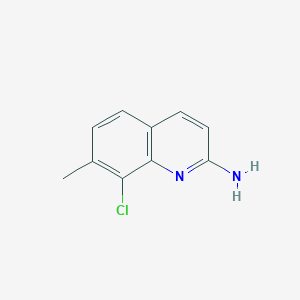

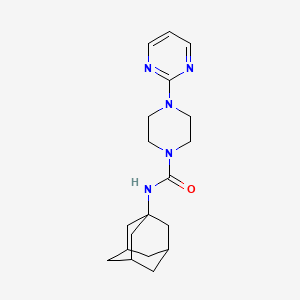
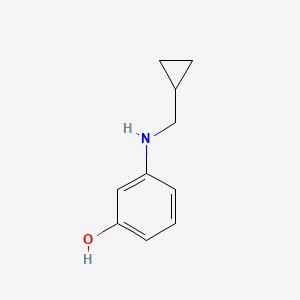
![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
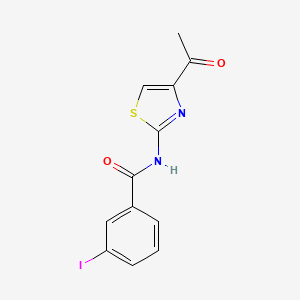
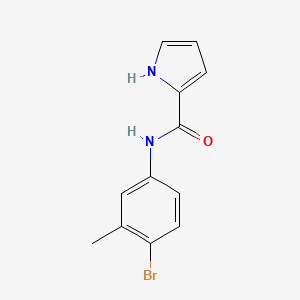
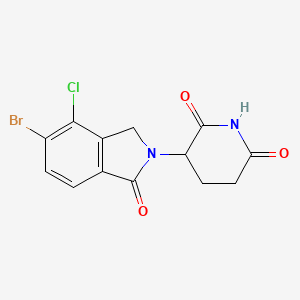

![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
